molecular formula C11H13NO5 B175159 Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate CAS No. 183380-83-8

Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate

Cat. No. B175159
M. Wt: 239.22 g/mol
InChI Key: MBGHJGVNPBUZSI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate is a chemical compound that can be synthesized through various chemical reactions. It is related to compounds that have been studied for their synthesis methods, molecular structures, and potential applications in different fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves the reaction of ethyl 2-acylphenoxyacetates with potassium hydroxide in dry dioxane to obtain ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates, with the stereochemistry of the resulting isomers being influenced by the structure of the acyl group . Another synthesis method includes the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, which is a single-pot, racemization-free synthesis that can lead to hydroxamic acids and ureas from carboxylic acids . Additionally, ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate was synthesized from L-tyrosine through a series of reactions including O-benzylation, diazotization, O-ethylation, esterification, and catalytic hydrogenated debenzylation .

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been characterized using various techniques. For instance, the molecular geometry, vibrational frequencies, and NMR chemical shift values of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione were calculated using density functional theory (DFT) and showed good agreement with experimental values . The crystal structure of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was determined by X-ray diffraction studies, revealing a dimeric nature and specific hydrogen bonding patterns .

Chemical Reactions Analysis

The chemical reactions involving related compounds demonstrate the versatility of these molecules. For example, the Lossen rearrangement mentioned earlier is a key reaction for the synthesis of hydroxamic acids and ureas . The synthesis of ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate involves a series of reactions that include O-benzylation, diazotization, and hydrogenation, showcasing the compound's reactivity and the possibility of obtaining high enantiomeric excess .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. The crystal structure analysis of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate revealed the geometry around the phosphorus atom and the presence of hydrogen bonding in the crystal packing . The study of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates highlighted the role of nonhydrogen bonding interactions such as N⋯π and O⋯π in the crystal packing .

Scientific Research Applications

  • Synthesis Methods : A study by Nagel, Radau, and Link (2011) outlines an effective synthesis method for a related compound, ethyl 3‐(3‐aminophenyl)propanoate, highlighting a tandem Knoevenagel condensation/alkylidene reduction process. This method employs stannous chloride in ethanol, which acts both as a Lewis acid and an esterification agent (Nagel, Radau, & Link, 2011).

  • Electroreductive Radical Cyclization : Esteves et al. (2005) investigated the electroreductive intramolecular cyclization of related compounds, ethyl 2-bromo-3-allyloxy- and -3-(propargyloxy)propanoates. This study provides insights into catalytic reduction and cyclization processes, which may be relevant to the chemical manipulation of Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate (Esteves et al., 2005).

  • Asymmetric Reduction by Fungi : Salvi and Chattopadhyay (2006) explored the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates (including 3-nitrophenyl ester) using the fungus Rhizopus arrhizus. Their findings demonstrate the potential use of biological agents in the chemical modification of similar compounds (Salvi & Chattopadhyay, 2006).

  • Wittig–SNAr Reactions : Xu et al. (2015) developed a one-pot, three-component Wittig–SNAr approach to synthesize analogues of Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate. This process, which uses water as a solvent, is noteworthy for its stereoselectivity and environmental friendliness (Xu et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-2-17-11(14)6-4-8-3-5-10(13)9(7-8)12(15)16/h3,5,7,13H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGHJGVNPBUZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378938
Record name ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate

CAS RN

183380-83-8
Record name Ethyl 4-hydroxy-3-nitrobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183380-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Zhang, J Liu, JM Macho, X Jiang, D Xie… - European journal of …, 2017 - Elsevier
The synthesis of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives (2a-k) were described and their in vitro antibacterial activities were determined against Gram-…
Number of citations: 52 www.sciencedirect.com

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